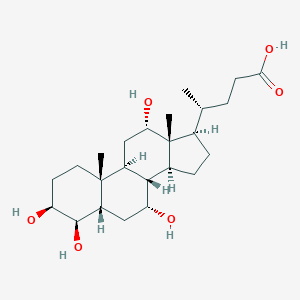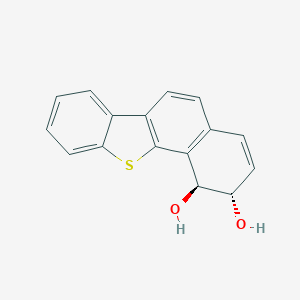![molecular formula C16H17N3O2S B238513 3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238513.png)
3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide involves the inhibition of various signaling pathways that are involved in cell growth and survival. The compound targets the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are known to be dysregulated in cancer cells. By inhibiting these pathways, the compound induces apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide include the inhibition of cancer cell growth, induction of apoptosis, and cell cycle arrest. The compound also has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide in lab experiments is its ability to inhibit cancer cell growth. This makes it a valuable tool for cancer research. However, the compound has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide. One of the most significant is the development of analogs with improved solubility and stability. Another direction is the investigation of the compound's potential as a treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in other fields of research.
Conclusion:
In conclusion, 3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide is a chemical compound with potential applications in various fields of scientific research. Its ability to inhibit cancer cell growth and its anti-inflammatory and antioxidant properties make it a valuable tool for cancer and inflammatory disease research. However, further research is needed to fully understand its mechanism of action and potential applications in other fields of research.
Synthesemethoden
The synthesis of 3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide involves the reaction of 3-methyl-2-pyridyl isothiocyanate with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has been used in various scientific research applications. One of the most significant applications is in the field of cancer research. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
Produktname |
3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide |
|---|---|
Molekularformel |
C16H17N3O2S |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C16H17N3O2S/c1-3-21-13-8-4-7-12(10-13)15(20)19-16(22)18-14-11(2)6-5-9-17-14/h4-10H,3H2,1-2H3,(H2,17,18,19,20,22) |
InChI-Schlüssel |
CYAXYSLJZOJKSG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC=N2)C |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)
![3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)


![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B238460.png)
![4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid](/img/structure/B238463.png)

![4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B238471.png)

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B238479.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B238483.png)

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)